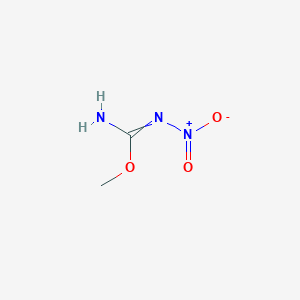

methyl N'-nitrocarbamimidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N'-nitrocarbamimidate involves several steps, including [specific reactions and conditions]. The process typically starts with [starting materials] and proceeds through [intermediate steps] to yield the final product. Key reagents and catalysts used in the synthesis include [reagents and catalysts].

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves [industrial methods], which are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: methyl N'-nitrocarbamimidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions, such as [reagents and conditions].

Common Reagents and Conditions: Common reagents used in the reactions of this compound include [reagents], while typical conditions involve [conditions]. These reactions result in the formation of major products such as [products].

Scientific Research Applications

methyl N'-nitrocarbamimidate has a wide range of applications in scientific research. In chemistry, it is used as a [specific use], while in biology, it serves as a [biological application]. In medicine, this compound has shown potential in [medical application], and in industry, it is utilized for [industrial application].

Mechanism of Action

The mechanism of action of methyl N'-nitrocarbamimidate involves [mechanism]. It targets specific molecular pathways and interacts with [molecular targets], leading to [effects]. This mechanism is crucial for its effectiveness in [applications].

Comparison with Similar Compounds

Similar Compounds: methyl N'-nitrocarbamimidate can be compared with similar compounds such as [similar compounds]. These compounds share certain structural features but differ in [unique aspects]. The uniqueness of this compound lies in its [unique properties], which make it particularly suitable for [specific applications].

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique properties, coupled with its ability to undergo diverse chemical reactions, make it a valuable asset in scientific research and industrial applications. Further studies and developments are likely to uncover even more uses for this remarkable compound.

Biological Activity

Methyl N'-nitrocarbamimidate is a chemical compound of significant interest due to its potential biological activities and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃H₇N₃O₃

- Molecular Weight : 133.11 g/mol

- IUPAC Name : this compound

- CAS Number : 57538-27-9

Synthesis Methods

This compound can be synthesized through various methods, including:

- Reaction with Dimethyl Carbonate : This method involves the reaction of dimethyl carbonate with nitroarenes in the presence of catalysts such as molybdenum hexacarbonyl (Mo(CO)₆) to produce the compound.

- Industrial Production : Large-scale synthesis is optimized for high yield and purity, ensuring consistent product quality through controlled reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition/Activation : The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

- Formation of Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may have antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.

- Cytotoxicity Studies : In vitro studies have shown that the compound can induce cytotoxic effects in certain cell lines, indicating potential applications in cancer research.

Case Studies and Research Findings

- Zebrafish Model Studies : A study investigated the effects of this compound on zebrafish (Danio rerio), revealing significant histopathological changes after exposure. The findings indicated that the compound could induce neoplasia, suggesting its potential as a carcinogenic agent .

- Toxicological Assessments : Toxicity studies have classified this compound as having acute toxicity when ingested and potential irritant properties upon skin contact. This raises concerns regarding its safety in handling and usage in research .

- Mechanistic Insights : Research has explored the molecular mechanisms through which this compound exerts its biological effects, particularly focusing on its interactions with nucleophiles and potential pathways leading to cellular damage or alteration in function.

Comparison with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N-methyl-N'-nitroguanidine | Nitro-containing compound | Known for its potent carcinogenic properties |

| N-methyl-N'-nitrocarbamate | Structural similarity | Used in various organic syntheses |

| N-methyl-N'-nitrothiourea | Contains sulfur atom | Different reactivity profile |

Properties

IUPAC Name |

methyl N'-nitrocarbamimidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIKYKRDYKKEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.